molecular formula C9H7N3O4 B13759080 2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene CAS No. 6274-61-9

2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene

Cat. No.: B13759080
CAS No.: 6274-61-9
M. Wt: 221.17 g/mol
InChI Key: PYJODOKGZLMNFM-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene is an organic compound characterized by the presence of a dinitrophenyl group attached to a methyl-substituted azirene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor that contains the azirene moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce a variety of functionalized azirene compounds .

Scientific Research Applications

2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and as a component in chemical sensors

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene involves its interaction with specific molecular targets. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the energy metabolism of cells. This is achieved through the ability of the dinitrophenyl group to decouple oxidative phosphorylation, leading to the production of reactive oxygen species and subsequent cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene is unique due to the presence of the azirene ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6274-61-9

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-3-methyl-2H-azirine

InChI

InChI=1S/C9H7N3O4/c1-5-9(10-5)7-3-2-6(11(13)14)4-8(7)12(15)16/h2-4,9H,1H3

InChI Key

PYJODOKGZLMNFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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